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Abstract
D-Threoninol, a chiral amino alcohol derived from the non-essential amino acid D-threonine,

has emerged as a critical building block in modern organic synthesis. Its unique stereochemical

configuration and bifunctional nature make it an invaluable chiral auxiliary and a precursor for

the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry.

This guide provides an in-depth overview of the discovery, history, physicochemical properties,

synthesis, and applications of D-Threoninol, with a focus on its role in drug development.

Detailed experimental protocols and visual representations of key synthetic pathways are

included to facilitate its practical application in a research setting.

Introduction
D-Threoninol, chemically known as (2S,3S)-2-amino-1,3-butanediol, is a chiral molecule that

has garnered significant attention for its utility in asymmetric synthesis. Its two stereocenters

and the presence of both an amino and two hydroxyl groups provide a versatile scaffold for the

construction of enantiomerically pure compounds. This is of paramount importance in the

pharmaceutical industry, where the biological activity of a drug is often intrinsically linked to its

stereochemistry. The chiral nature of D-Threoninol allows it to serve as a key intermediate in

the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[1]
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The history of D-Threoninol is intrinsically linked to its parent amino acid, D-threonine.

Threonine, the last of the 20 common proteinogenic amino acids to be discovered, was first

identified in 1935 by William Cumming Rose. While the synthesis of the racemic mixture, DL-

Threoninol, was reported in the mid-20th century, the development of methods for the

enantioselective synthesis of D-Threoninol has been a more recent advancement, driven by

the increasing demand for enantiopure chiral building blocks in drug discovery and

development. A notable early publication in The Journal of Organic Chemistry in 1957 detailed

the synthesis of DL-Threoninol, laying the groundwork for future stereoselective

methodologies.[2]

Physicochemical Properties
A thorough understanding of the physicochemical properties of D-Threoninol is essential for its

effective use in synthesis and formulation. The following table summarizes key quantitative

data for D-Threoninol.

Property Value Reference

Molecular Formula C₄H₁₁NO₂ [1]

Molecular Weight 105.14 g/mol [1]

CAS Number 44520-55-0 [1]

Appearance
White to off-white crystalline

powder or solid
[3]

Melting Point 57.5-61.5 °C [3]

Boiling Point 120-122 °C at 1 mmHg [3]

Optical Rotation [α]²⁰/D +4.5 ± 0.5° (c=1 in H₂O)

Solubility Soluble in water and methanol. [4]

pKa Not readily available

Density Not readily available
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D-Threoninol is most commonly synthesized via the reduction of the corresponding amino

acid, D-threonine, or its ester derivatives. Strong reducing agents like lithium aluminum hydride

(LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for this transformation.

General Synthesis Workflow
The overall workflow for the synthesis of D-Threoninol from D-threonine involves two main

steps: esterification of the carboxylic acid and subsequent reduction of the ester.

General Synthesis Workflow of D-Threoninol

D-Threonine Esterification
(e.g., MeOH, H+) D-Threonine Methyl Ester Reduction

(e.g., LiAlH4 or NaBH4) D-Threoninol

Click to download full resolution via product page

General synthesis workflow for D-Threoninol.

Experimental Protocol: Reduction of D-Threonine Methyl
Ester with LiAlH₄
This protocol provides a representative method for the synthesis of D-Threoninol.

Materials:

D-Threonine methyl ester hydrochloride

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Sodium sulfate (anhydrous)
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Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Rotary evaporator

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel,

etc.)

Magnetic stirrer and heating mantle

Procedure:

Preparation of D-Threonine Methyl Ester (Free Base):

Dissolve D-Threonine methyl ester hydrochloride in a minimal amount of water.

Cool the solution in an ice bath and slowly add a stoichiometric amount of a base (e.g.,

NaOH) to neutralize the hydrochloride and generate the free ester.

Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane).

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to obtain the D-Threonine methyl ester.

Reduction with LiAlH₄:

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the

reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

condenser, and a dropping funnel under an inert atmosphere, suspend LiAlH₄ in

anhydrous THF.

Cool the suspension in an ice bath.
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Dissolve the D-Threonine methyl ester in anhydrous THF and add it dropwise to the LiAlH₄

suspension via the dropping funnel. The rate of addition should be controlled to maintain a

gentle reflux.

After the addition is complete, allow the reaction mixture to stir at room temperature for

several hours or until the reaction is complete (monitored by TLC).

Work-up:

Cool the reaction mixture in an ice bath.

Caution: The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. It

must be done slowly and carefully.

Slowly and sequentially add water, followed by a 15% aqueous NaOH solution, and then

more water (Fieser workup).

A granular precipitate will form. Stir the mixture for 30 minutes.

Filter the precipitate and wash it thoroughly with THF or diethyl ether.

Combine the filtrate and the washings.

Purification:

Dry the combined organic solution over anhydrous sodium sulfate.

Filter and concentrate the solvent using a rotary evaporator to yield the crude D-
Threoninol.

The crude product can be further purified by recrystallization or column chromatography to

obtain pure D-Threoninol.

Applications in Drug Development
The chiral nature of D-Threoninol makes it a valuable starting material for the synthesis of

complex chiral molecules. Its application in the synthesis of bioactive compounds is a

testament to its importance in medicinal chemistry.
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Chiral Auxiliary and Building Block
D-Threoninol can be used to introduce chirality into a molecule, guiding the stereochemical

outcome of a reaction. It is a precursor for the synthesis of various chiral ligands and catalysts

used in asymmetric synthesis.

Synthesis of Bioactive Molecules
A notable example of the use of a D-threonine derivative is in the de novo synthesis of L-

lemonose, a rare sugar found in certain natural products with potential therapeutic applications.

The synthesis starts from D-threonine and proceeds through a series of stereocontrolled

reactions where the inherent chirality of the starting material dictates the stereochemistry of the

final product.

Simplified Workflow: L-Lemonose Synthesis from D-Threonine

D-Threonine Protection of
Amino and Carboxyl Groups Protected D-Threonine Multi-step Conversion

(including reduction to an aldehyde) Chiral Aldehyde Intermediate Stereoselective Cyclization L-Lemonose Derivative

Click to download full resolution via product page

Simplified workflow for the synthesis of an L-lemonose derivative.

Conclusion
D-Threoninol stands as a cornerstone in the field of asymmetric synthesis, providing a reliable

and versatile chiral starting material for the construction of complex, enantiomerically pure

molecules. Its accessibility from D-threonine and its predictable reactivity make it an invaluable

tool for researchers and scientists in both academic and industrial settings. As the demand for

stereochemically defined pharmaceuticals continues to grow, the importance of chiral building

blocks like D-Threoninol in the drug development pipeline is set to increase even further. The

detailed information and protocols provided in this guide aim to support and facilitate the

continued exploration and application of this remarkable molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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